7-Methyl-1-nitronaphthalene
Overview
Description
7-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the seventh position and a nitro group is attached to the first position of the naphthalene ring. This compound is known for its pale yellow solid appearance and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-nitronaphthalene typically involves the nitration of 7-methylnaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous nitration process. This involves the use of large-scale reactors where 7-methylnaphthalene is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then subjected to separation and purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form 7-methyl-1-aminonaphthalene.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed:
Oxidation: 7-Methyl-1-aminonaphthalene.
Reduction: 7-Methyl-1-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
7-Methyl-1-nitronaphthalene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-nitronaphthalene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activity.
Comparison with Similar Compounds
1-Nitronaphthalene: A nitro derivative of naphthalene with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: A similar compound with a methyl group at the second position and a nitro group at the first position.
1,5-Dinitronaphthalene: A compound with two nitro groups at the first and fifth positions.
Uniqueness: 7-Methyl-1-nitronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
7-methyl-1-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESPVCCNFIVLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031683 | |
Record name | 7-Methyl-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54755-21-4 | |
Record name | 7-Methyl-1-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54755-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054755214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-1-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD1E05KF5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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